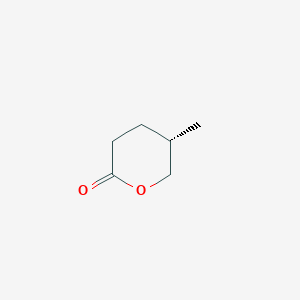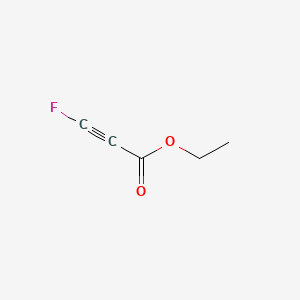
Propiolic acid, fluoro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiolic acid, fluoro-, ethyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they often have pleasant odors. This particular compound is characterized by the presence of a fluoro group and an ethyl ester moiety, making it a unique and interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propiolic acid, fluoro-, ethyl ester can be synthesized through various methods. One common approach involves the esterification of fluoro-propiolic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the oxidation of propargyl alcohol at a lead electrode, followed by esterification with ethanol. This method ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propiolic acid, fluoro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoro-acrylic acid.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Fluoro-acrylic acid.
Reduction: Fluoro-propiolic alcohol.
Substitution: Various substituted fluoro-propiolic esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propiolic acid, fluoro-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of propiolic acid, fluoro-, ethyl ester involves its interaction with specific molecular targets. The fluoro group enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The ester moiety facilitates its incorporation into larger molecular structures, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl propiolate: Another ester of propiolic acid, but with a methyl group instead of an ethyl group.
Ethyl acetate: A simple ester with an ethyl group, but lacking the fluoro and acetylenic functionalities.
Uniqueness
Propiolic acid, fluoro-, ethyl ester is unique due to the presence of both a fluoro group and an acetylenic bond. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar esters .
Eigenschaften
CAS-Nummer |
102128-71-2 |
|---|---|
Molekularformel |
C5H5FO2 |
Molekulargewicht |
116.09 g/mol |
IUPAC-Name |
ethyl 3-fluoroprop-2-ynoate |
InChI |
InChI=1S/C5H5FO2/c1-2-8-5(7)3-4-6/h2H2,1H3 |
InChI-Schlüssel |
LBAJCLACEDIJJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C#CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



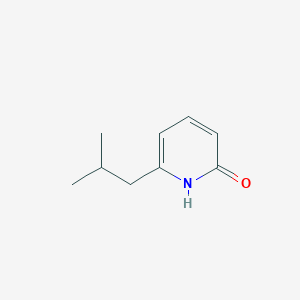

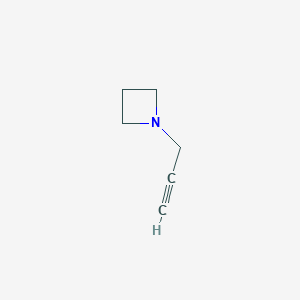
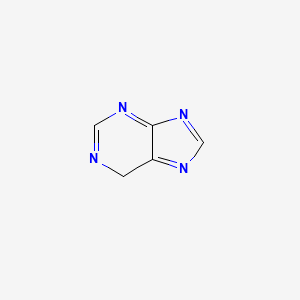


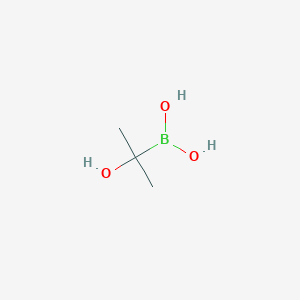
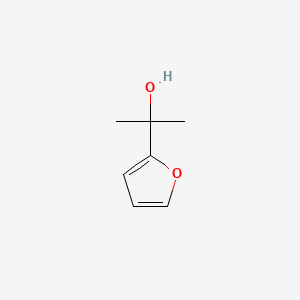

![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)
